molecular formula C19H24FN5O2S B2664742 2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-63-8

2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2664742
CAS No.: 887219-63-8
M. Wt: 405.49
InChI Key: UXSGPCKOKSYGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Thiazolotriazole Research

Thiazolotriazoles represent a class of fused heterocyclic compounds combining thiazole and triazole rings, first explored in the mid-20th century as part of broader investigations into nitrogen-sulfur heterocycles. Early work focused on synthesizing novel ring systems to study their electronic properties and aromatic stability. By the 1980s, researchers recognized the pharmacological potential of these structures due to their ability to mimic biological nucleobases and participate in hydrogen bonding.

The thiazolo[3,2-b]triazole system emerged as a distinct scaffold in the 2000s when computational modeling revealed enhanced planarity compared to other isomers, enabling improved interactions with enzymatic pockets. A pivotal 2010 review highlighted three primary isomeric forms of thiazolotriazoles and documented their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This work catalyzed systematic structure-activity relationship (SAR) studies across academic and industrial laboratories.

Recent advancements in synthetic methodologies, particularly regioselective cyclization techniques, have enabled precise control over substitution patterns at the C-2, C-5, and C-6 positions of the thiazolo[3,2-b]triazole core. These developments directly facilitated the design of complex derivatives like 2-ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b]triazol-6-ol, which incorporates multiple pharmacophoric elements.

Table 1: Key Milestones in Thiazolotriazole Research

Year Development Impact
1957 First synthesis of thiazolo[3,2-b]triazole derivatives Established basic synthetic routes
2009 Discovery of antimicrobial activity in thiazolo[2,3-c]triazoles Validated biological potential
2015 Computational modeling of ring electronics Enabled rational drug design
2020 Development of regioselective alkylation methods Permitted complex substitutions

Discovery and Development of Thiazolo[3,2-b]triazole Derivatives

The specific derivative 2-ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b]triazol-6-ol represents a third-generation compound building upon earlier SAR findings. Key structural features include:

  • C-2 Ethyl Group : Introduced to modulate lipophilicity while maintaining planarity
  • C-5 Bis-Aryl Methyl Bridge : Combines 2-fluorophenyl and 4-(2-hydroxyethyl)piperazine moieties for dual receptor engagement
  • C-6 Hydroxyl Group : Enhances hydrogen-bonding capacity with target proteins

Properties

IUPAC Name

2-ethyl-5-[(2-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-5-3-4-6-14(13)20)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSGPCKOKSYGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring:

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Attachment of the Piperazine Moiety: The piperazine moiety with a hydroxyethyl substituent can be attached through a nucleophilic substitution reaction, where the piperazine acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The fluorophenyl group can be reduced to form a phenyl group.

    Substitution: The piperazine moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the fluorophenyl group can yield a phenyl derivative.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity :
    • Research indicates that compounds similar to thiazolo[3,2-b][1,2,4]triazoles exhibit antiviral properties. These compounds are being investigated for their efficacy against viruses such as the human cytomegalovirus (HCMV). The thiazole and triazole rings contribute to the mechanism of action by interfering with viral replication processes .
  • Anticancer Properties :
    • The compound has been studied for its potential anticancer effects. Thiazole derivatives have shown significant activity against various cancer cell lines. The incorporation of piperazine and hydroxyethyl groups enhances the compound's ability to modulate biological pathways involved in tumor growth and metastasis .
  • Neuropharmacological Effects :
    • Due to the presence of the piperazine moiety, this compound may exhibit neuropharmacological effects. Piperazine derivatives are known to interact with neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralEffective against HCMV replication
AnticancerInhibitory effects on various cancer cell lines
NeuropharmacologicalPotential modulation of neurotransmitter systems

Case Study: Antiviral Efficacy

A study conducted on a series of thiazolo[3,2-b][1,2,4]triazole derivatives demonstrated that modifications at the 5-position significantly enhanced antiviral activity against HCMV. The introduction of a fluorophenyl group was crucial in increasing selectivity and potency against the virus while minimizing cytotoxicity in host cells.

Case Study: Anticancer Mechanism

In vitro studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles induce apoptosis in cancer cells through the activation of intrinsic pathways. The presence of hydroxyethyl-piperazine enhances cellular uptake and bioavailability, leading to improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Key Observations:

Fluorophenyl Position : The target compound’s 2-fluorophenyl group (vs. 3-fluorophenyl in ) may alter steric interactions and binding affinity in biological targets.

Piperazine Modifications : The hydroxyethyl substituent in the target compound and compound 6c contrasts with the furan-carbonyl group in , significantly affecting solubility and metabolic stability.

Core Heterocycle : The thiazolo-triazole core in the target compound differs from triazolo-thiadiazole in , influencing electronic properties and intermolecular interactions (e.g., hydrogen bonding vs. π-π stacking).

Biological Activity

The compound 2-Ethyl-5-((2-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 887219-65-0) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity based on available research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C19H24FN5O2SC_{19}H_{24}FN_5O_2S with a molecular weight of 405.5 g/mol. The compound features a thiazolo-triazole core, which is known for its diverse biological activities. A detailed structural representation can be found in chemical databases .

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological targets, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazolo-triazole compounds exhibit significant antibacterial and antifungal properties. The presence of the piperazine moiety is often associated with enhanced antimicrobial activity .
  • CNS Activity : The incorporation of piperazine suggests potential interactions with serotonin receptors, which are crucial for central nervous system (CNS) functions. Compounds with similar structures have been evaluated as serotonin reuptake inhibitors (SSRIs), indicating possible antidepressant effects .

Research Findings

Recent studies have highlighted several key findings regarding the biological activities of similar thiazolo-triazole derivatives:

  • Antimicrobial Properties :
    • A study demonstrated that thiazole derivatives possess moderate to significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) suggests that lipophilicity plays a critical role in enhancing antimicrobial efficacy .
  • Serotonin Receptor Interaction :
    • Research on related compounds indicates that modifications on the piperazine ring can lead to selective binding to serotonin receptors (5HT2A and 5HT2C), which could be beneficial for developing treatments for mood disorders .
  • Cholinesterase Inhibition :
    • Some studies have explored the cholinesterase inhibitory activity of compounds with similar structures. For instance, certain triazole derivatives demonstrated good inhibitory activity against butyrylcholinesterase, which is relevant for neurodegenerative diseases like Alzheimer's .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, derivatives of thiazolo-triazoles were screened against a panel of bacterial and fungal pathogens. The results indicated that modifications to the fluorophenyl group significantly enhanced antimicrobial potency, suggesting that the fluorine atom may play a role in increasing membrane permeability or receptor affinity.

Case Study 2: CNS Activity Assessment

A pharmacological evaluation was conducted using rodent models to assess the CNS effects of similar compounds. Results showed that certain derivatives exhibited anxiolytic-like effects in behavioral tests, supporting the hypothesis that these compounds may act as SSRIs or anxiolytics due to their interaction with serotonin pathways.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AntimicrobialThiazole DerivativeModerate to significant activity
CNS InteractionPiperazine AnalogPotential SSRI activity
Cholinesterase InhibitionTriazole DerivativeGood inhibitory activity against BChE

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for preparing thiazolo[3,2-b][1,2,4]triazole derivatives, and how can they be adapted for this compound?

  • Methodology : Thiazolo-triazole scaffolds are typically synthesized via cyclocondensation of thioamides with α-haloketones or through multicomponent reactions. For derivatives with piperazine substituents, nucleophilic substitution or Mannich-type reactions are employed. Adapting these for the target compound requires introducing the 2-fluorophenyl and hydroxyethyl-piperazine groups via stepwise alkylation. highlights the use of PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a heterogeneous catalyst for similar thioether formations, which could optimize coupling reactions .

Q. How can structural characterization of this compound be performed to confirm its purity and regiochemistry?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify chemical environments of the thiazole-triazole core, fluorophenyl group, and piperazine substituents. For example, the hydroxyethyl group’s protons typically resonate at δ 3.5–4.0 ppm .
  • LCMS (ESI+) : Confirm molecular weight via molecular ion peaks and assess purity (>95%) through chromatographic retention times .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL/SHELXS) for single-crystal refinement to resolve stereochemical ambiguities .

Q. What are the critical steps in optimizing reaction yields for introducing the 4-(2-hydroxyethyl)piperazine moiety?

  • Methodology : Use a two-step approach:

Mannich Reaction : React the thiazolo-triazole core with formaldehyde and piperazine under basic conditions to form the methylene bridge.

Hydroxyethyl Functionalization : Introduce the hydroxyethyl group via nucleophilic substitution using ethylene oxide or 2-chloroethanol. reports yields >60% for analogous piperazine modifications using ethanol/water mixtures and controlled pH (8–10) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected 1H^1H-NMR splitting patterns) be resolved during structural analysis?

  • Methodology :

  • Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational exchange in the piperazine ring, which may cause peak broadening or splitting .
  • DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-predicted values to assign ambiguous signals .
  • Heteronuclear Correlation (HSQC/HMBC) : Use 2D NMR to correlate protons with carbons and confirm connectivity in complex regions .

Q. What experimental design principles should guide pharmacological evaluation of this compound’s bioactivity?

  • Methodology :

  • In Vitro Screening : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (IC50_{50} determination) as in , which employed MTT assays with 48-hour exposure .
  • Dose-Response Studies : Apply randomized block designs (split-split plot for multi-factor variables) to assess bioactivity across concentrations, rootstocks, or harvest cycles, as described in .
  • Molecular Docking : Model interactions with target enzymes (e.g., 14-α-demethylase lanosterol, PDB:3LD6) to prioritize testing against fungal or bacterial pathogens .

Q. How can environmental fate studies be designed to evaluate this compound’s persistence and ecological impact?

  • Methodology :

  • Hydrolysis/Photolysis Assays : Simulate aquatic degradation using OECD Guideline 111 (pH 4–9, 25°C) and UV irradiation (λ = 254 nm) .
  • Partition Coefficients : Measure log KowK_{ow} (octanol-water) and soil adsorption (KdK_d) to predict bioaccumulation and mobility .
  • Ecotoxicology : Test acute toxicity in Daphnia magna or Vibrio fischeri using ISO 6341 or ISO 11348 protocols .

Q. What computational strategies are effective for predicting the compound’s metabolic stability?

  • Methodology :

  • In Silico Metabolism Tools : Use GLORY or MetaSite to identify cytochrome P450 oxidation sites, focusing on the hydroxyethyl group and fluorophenyl ring .
  • MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess hepatic glucuronidation kinetics of the hydroxyl group .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental 13C^{13}C-NMR shifts?

  • Methodology :

  • Solvent Effects : Recalculate DFT shifts with explicit solvent models (e.g., COSMO for DMSO) to account for polarity-induced deviations .
  • Tautomeric Equilibria : Investigate potential tautomerism in the triazole ring using 15N^{15}N-NMR or IR spectroscopy (e.g., NH stretching at 3200–3400 cm1^{-1}) .

Q. What steps can resolve conflicting bioactivity results across cell lines or assay platforms?

  • Methodology :

  • Standardized Protocols : Adopt CLSI guidelines for cell viability assays to minimize inter-lab variability .
  • Orthogonal Assays : Cross-validate results using apoptosis markers (Annexin V/PI) and caspase-3 activation assays .
  • Batch Effect Correction : Apply linear mixed models to account for reagent lot variations in high-throughput screens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.